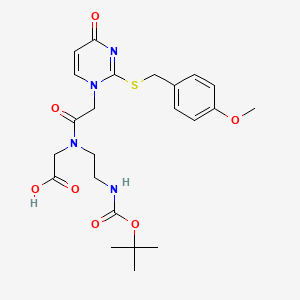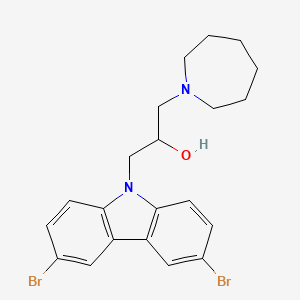![molecular formula C7H14N2 B3255370 1,7-Diazaspiro[3.5]nonane CAS No. 25408-26-8](/img/structure/B3255370.png)
1,7-Diazaspiro[3.5]nonane
Vue d'ensemble
Description
1,7-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.19946 . It is used for research and development purposes .
Synthesis Analysis
The development of 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands has been reported . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .Molecular Structure Analysis
The molecular structure of 1,7-Diazaspiro[3.5]nonane consists of a spirocyclic system with two nitrogen atoms and seven carbon atoms . The structure is non-aromatic and contains no heavy atoms .Applications De Recherche Scientifique
Improved Synthesis Methods
1,7-Diazaspiro[3.5]nonane has been synthesized using improved methods, enhancing efficiency and yield. For instance, diazaspiro[4.4] nonane was synthesized from malononitrile through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, with characterizations done using NMR and Mass spectra (Ji Zhiqin, 2004).
Application in Antibacterial Agents
The compound has been utilized in the development of fluoroquinolone antibacterials. Modifications at the 7-position with 1,7-diazaspiro[4.4]nonane resulted in potent Gram-positive and Gram-negative activity (T. Culbertson et al., 1990).
Photochemical Reactions
In photochemical reactions, 1,4-diazaspiro[4.4]nonane demonstrated stability under mercury lamp irradiation in benzene. In methanol, however, it underwent photochemical epoxidation (A. Schönberg et al., 1980).
Role in Spiroindoline Synthesis
Spiroindoline structures, featuring 2,7-diazaspiro[4.4]nonane, are prominent in various biologically active compounds. A catalytic asymmetric cascade process was developed for spiroindoline construction using this compound (Zhiqiang Pan et al., 2020).
Analysis of Structural Properties
The structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was extensively studied using experimental and theoretical methods, contributing insights into potential anticonvulsant applications (A. Lazić et al., 2017).
Cholinergic Property Studies
Research on substituted 2,7-diazaspiro[3.5]nonan-1-ones indicated no significant cholinergic properties at the central or peripheral level, providing a deeper understanding of its pharmacological profile (G. Cignarella et al., 1994).
Synthesis for Pharmacological Applications
The synthesis of N-protected methyl-substituted diazaspiro[3.5]nonane ring systems was developed for pharmaceutical applications. These motifs allow further functionalization for diverse pharmacological uses (Aaron C. Smith et al., 2016).
Potential in Osteoclast Activity Inhibition
Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus were synthesized and found effective in inhibiting osteoclast activity. This highlights its potential in treating osteoporosis without impairing bone formation (Lucile Mounier et al., 2020).
Propriétés
IUPAC Name |
1,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-8-5-2-7(1)3-6-9-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZLTUVYSLGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diazaspiro[3.5]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




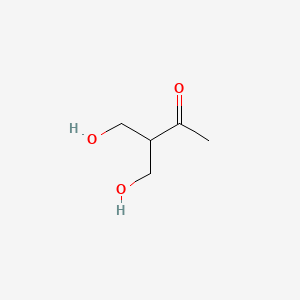
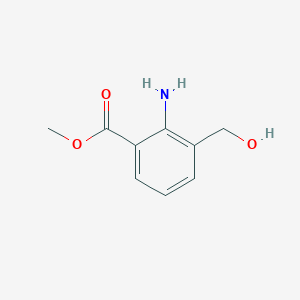
![2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-5-acetamidoisoindoline-1,3-dione](/img/structure/B3255316.png)

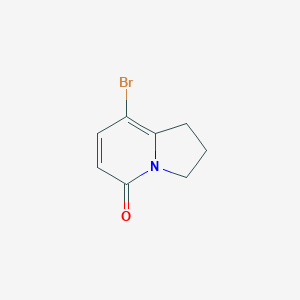
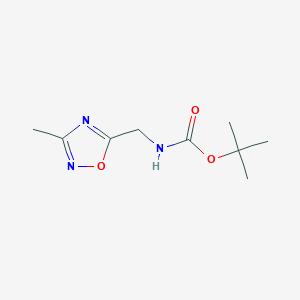

![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)
